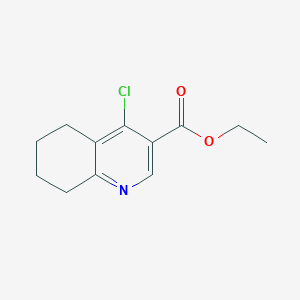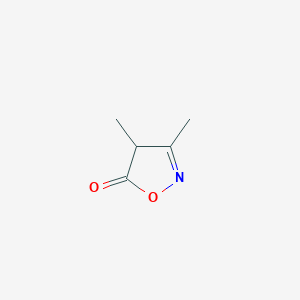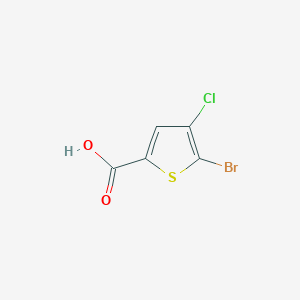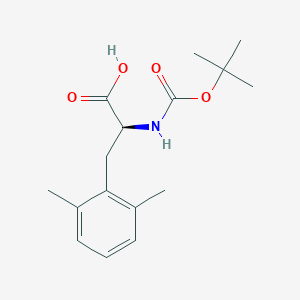![molecular formula C19H13N5 B169497 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine CAS No. 111397-62-7](/img/structure/B169497.png)
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzimidazole groups at the 3 and 5 positions. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine typically involves the condensation of 3,5-diaminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole rings, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Reduced forms of the benzimidazole rings.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity or interfere with DNA replication. These interactions are mediated through the nitrogen atoms in the benzimidazole and pyridine rings, which can coordinate with metal ions or form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but with benzimidazole groups at the 2 and 6 positions.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Benzene ring with benzimidazole groups at the 1 and 3 positions.
4,4’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl: Biphenyl structure with benzimidazole groups at the 4 and 4’ positions.
Uniqueness: 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific applications.
Properties
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTLFKVWKYJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648981 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111397-62-7 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the most efficient method for synthesizing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, according to the research?
A1: The research highlights a novel approach for synthesizing this compound using microwave irradiation. This method utilizes a reaction between o-phenylenediamine and pyridine 3,5-dicarboxylic acid, employing an orthogonal experimental method to determine the optimal reaction conditions. [, ] The study found that a reaction time of 1 minute, a power setting of 400 W, and 8 mL of polyphosphoric acid (PPA) resulted in a yield rate of 17%. [] This microwave-assisted technique offers potential advantages over conventional methods in terms of reaction speed and efficiency.
Q2: How was the synthesized this compound characterized in the study?
A2: Following synthesis, the compound's identity was confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy and ultraviolet-visible (UV) spectroscopy. [, ] Additionally, the melting point of the synthesized compound was determined to further verify its identity and purity. These characterization methods provided essential data to confirm the successful synthesis of the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)


![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)







